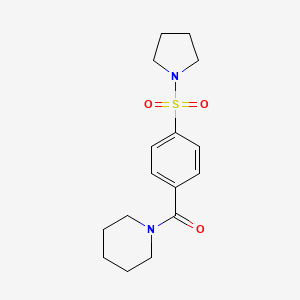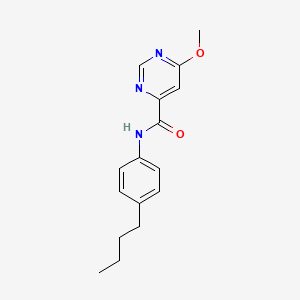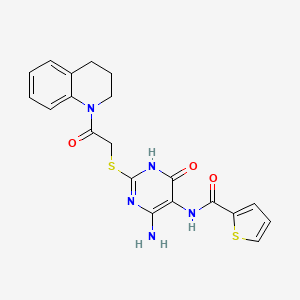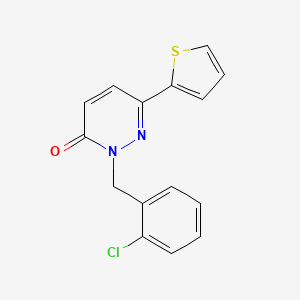
2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, also known as CTPO, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTPO is a pyridazinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
科学的研究の応用
Corrosion Inhibition
Pyridazine derivatives, including those structurally similar to 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, have been studied for their corrosion inhibition properties. For instance, Bouklah et al. (2004) investigated the inhibition of steel corrosion in acidic media by pyridazine compounds, finding increased inhibition efficiency with certain structural modifications (Bouklah et al., 2004). Similarly, Mashuga, Olasunkanmi, and Ebenso (2017) demonstrated the inhibitory effect of pyridazine derivatives on the corrosion of mild steel in an acidic environment (Mashuga et al., 2017).
Anticancer Potential
Research by Mehvish and Kumar (2022) focused on synthesizing new pyridazinone derivatives with potential antioxidant activity, which is relevant in the context of cancer research (Mehvish & Kumar, 2022). Flefel et al. (2018) explored novel pyridine derivatives, starting from a compound structurally related to 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, for potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Herbicidal Action
Hilton et al. (1969) studied substituted pyridazinone compounds, similar in structure to 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, for their herbicidal properties, focusing on the inhibition of photosynthesis in plants (Hilton et al., 1969).
Photovoltaic Applications
Zhao et al. (2009) examined the phase behavior of blends involving poly(3-hexyl thiophene) and derivatives related to 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, which is significant in the context of solar cell technology (Zhao et al., 2009).
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-5-2-1-4-11(12)10-18-15(19)8-7-13(17-18)14-6-3-9-20-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXFQCMVUGQSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2969070.png)

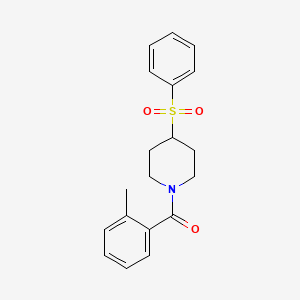
![5-((3,5-dimethoxybenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969075.png)
![Ethyl 7-bromo-1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2969078.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2969079.png)
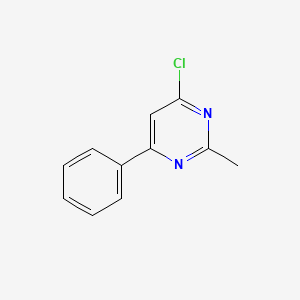
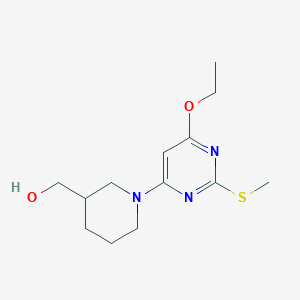
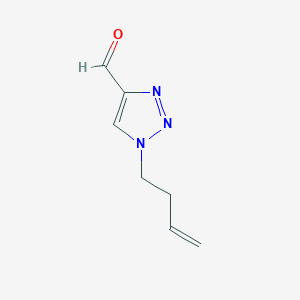

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2969086.png)
